molecular formula C20H13N B017798 7-Aminobenzo[A]pyrene CAS No. 72297-05-3

7-Aminobenzo[A]pyrene

Cat. No. B017798
CAS RN: 72297-05-3
M. Wt: 267.3 g/mol
InChI Key: CYLGRLTVDYSTRG-UHFFFAOYSA-N
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Description

7-Aminobenzo[a]pyrene is a polycyclic aromatic hydrocarbon compound with a molecular formula of C20H13N and a molecular weight of 267.32 . It is an organic compound that exists in solid form . It is a harmful substance that affects human health and is often used as a reference substance or precursor for research analysis .


Physical And Chemical Properties Analysis

7-Aminobenzo[a]pyrene is a solid substance that is soluble in chloroform and THF . It has a molecular weight of 267.32 . It is stored at -20° C and has a melting point of 203-204°C (lit.) .

Scientific Research Applications

Excited State Kinetics Study

Benzo[a]pyrene, a compound closely related to 7-Aminobenzo[A]pyrene, is a widespread environmental pollutant and a strong carcinogen . The excited state dynamics of benzo[a]pyrene have been studied using time-resolved fluorescence and transient absorption spectroscopic techniques . This research is crucial for understanding its bio-toxicity and degradation mechanism .

Bio-toxicity and Degradation Mechanism

The bio-toxicity and degradation mechanism of benzo[a]pyrene is a significant area of study . It has been identified that benzo[a]pyrene in its singlet excited state could react with oxygen, resulting in fluorescence quenching . Additionally, effective intersystem crossing can occur from its singlet state to the triplet state .

Interaction with DNA

The interaction between the excited benzo[a]pyrene and ct-DNA can be observed directly, and charge transfer between benzo[a]pyrene and ct-DNA may be the reason . These results lay a foundation for further understanding of the carcinogenic mechanism of benzo[a]pyrene and provide insight into the photo-degradation mechanism of this molecule .

Biodegradation

Biodegradation has become an ideal method to eliminate PAH pollutants from the environment . Pseudomonas benzopyrenica BaP3 is a highly efficient benzo[a]pyrene-degrading strain that is isolated from soil samples . The mechanism of its degradation remains unknown .

Microbial Metabolic Mechanisms

Research into the biodegradation of HMW PAHs contributes to the development of microbial metabolic mechanisms . This research also provides new systems for environmental treatments .

Environmental Treatments

The study of the biodegradation of HMW PAHs not only contributes to the development of microbial metabolic mechanisms but also provides new systems for environmental treatments . A recombinant strain that could completely mineralize benzo[a]pyrene was also proposed for the first time .

Safety and Hazards

7-Aminobenzo[a]pyrene is a harmful substance that affects human health . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . It is also recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

7-Aminobenzo[A]pyrene is a polycyclic aromatic hydrocarbon (PAH) compound . The primary targets of this compound are the DNA in cells . It forms DNA adducts, leading to gene expression changes . These changes can occur in both target organs for carcinogenicity (such as lung, spleen, and forestomach) and non-target organs (like liver, colon, and glandular stomach) .

Mode of Action

The compound interacts with its targets by forming DNA adducts . This interaction leads to changes in gene expression, which can be tissue-specific . Eight genes, including Tubb5, Fos, Cdh1, Cyp1a1, Apc, Myc, Ctnnb1, and Cav, show significant expression differences between target and non-target organs .

Biochemical Pathways

The compound affects various biochemical pathways. It induces oxidative stress through the production of reactive oxygen species (ROS), disturbances of the activity of antioxidant enzymes, and the reduction of the level of non-enzymatic antioxidants . It also influences cellular processes via intricate interactions .

Pharmacokinetics

It is known that the compound can be metabolized by cytochrome p450 to produce more reactive metabolites . These metabolites can then form DNA adducts, causing mutations and malignant transformations .

Result of Action

The result of the compound’s action is the induction of oxidative stress in cells, leading to DNA damage and potential carcinogenic effects . It can also cause immunotoxicity and early death in certain conditions .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is found in tobacco smoke, charcoal-grilled foods, and PAH-contaminated surfaces of roofs, playgrounds, and highways . These environmental sources can increase human exposure to the compound, potentially enhancing its toxic effects .

properties

IUPAC Name

benzo[a]pyren-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N/c21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1-11H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLGRLTVDYSTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5N)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502297
Record name Benzo[pqr]tetraphen-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Aminobenzo[A]pyrene

CAS RN

72297-05-3
Record name Benzo[a]pyren-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72297-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[pqr]tetraphen-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 7-Aminobenzo[a]pyrene stand out in terms of its mutagenic potential compared to other compounds found in coal liquefaction products?

A1: The research by [Pelroy et al. (1985)] [] highlights that 7-Aminobenzo[a]pyrene belongs to a class of compounds called amino-polycyclic aromatic hydrocarbons (amino-PAHs) found within coal liquefaction products. The study emphasizes that, in general, N-PACs (nitrogen-containing polycyclic aromatic hydrocarbons), specifically amino-PAHs like 7-Aminobenzo[a]pyrene, exhibit greater mutagenic activity than their PAH (polycyclic aromatic hydrocarbon) counterparts when tested using the Ames test []. While the study doesn't delve into the specific mechanisms of 7-Aminobenzo[a]pyrene's mutagenicity, it underscores its heightened activity compared to PAHs within this specific context.

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